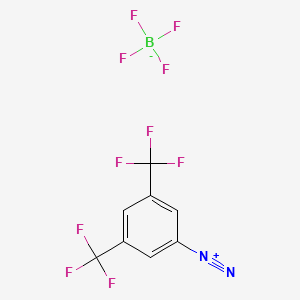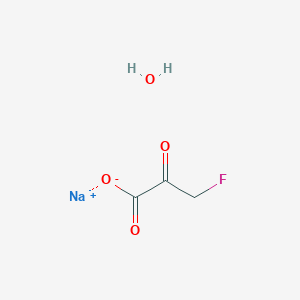![molecular formula C14H14ClF6NO B3040840 N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide CAS No. 243963-43-1](/img/structure/B3040840.png)
N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the use of basic aqueous media, electrophiles, and polar aprotic solvents. For instance, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide was achieved by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in the presence of basic aqueous media, followed by a reaction with electrophiles in the presence of base NaH and DMF . This suggests that a similar approach could potentially be used for the synthesis of "N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide."
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using techniques such as H-NMR, IR, and mass spectral data . These techniques help in confirming the structure of synthesized compounds. For example, the structure of 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide was confirmed by IR, 1H NMR, EI-MS, and elemental analysis . A similar analytical approach would be required to analyze the molecular structure of "N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide."
Chemical Reactions Analysis
The related compounds undergo various chemical reactions in different environments. For example, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformation in soil, with initial cyclization followed by hydrolysis . These reactions are influenced by factors such as soil temperature and moisture content. Understanding these reactions can provide insights into the stability and degradation pathways of "N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the lipophilicity, electronic activity, and steric character of a series of N-(1,1-dimethylpropynyl) benzamide derivatives were found to be important for their biological activity, particularly their ability to inhibit mitosis in plant cells . These properties are determined by substituents on the phenyl ring and their positions. Such structure-activity relationships are crucial for understanding the properties of "N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide."
Eigenschaften
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-chloro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF6NO/c1-12(2,7-15)11(23)22-6-8-3-9(13(16,17)18)5-10(4-8)14(19,20)21/h3-5H,6-7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAZCYCPGXXJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)




![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)





![8H-thieno[2,3-b]indole](/img/structure/B3040779.png)
